molecular formula C19H13N3O2S B2862963 3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile CAS No. 313687-04-6

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile

Cat. No.: B2862963
CAS No.: 313687-04-6
M. Wt: 347.39
InChI Key: SCSYJZRXHQPMAA-MHWRWJLKSA-N
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Description

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile (CAS: 308101-56-6, referenced in ) is a heterocyclic acrylonitrile derivative featuring a thiazole ring substituted with a p-tolyl (4-methylphenyl) group at the 4-position and a 2-nitrophenyl group attached to the acrylonitrile core.

Properties

IUPAC Name

(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c1-13-6-8-14(9-7-13)17-12-25-19(21-17)16(11-20)10-15-4-2-3-5-18(15)22(23)24/h2-10,12H,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSYJZRXHQPMAA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile, also known by its CAS number 313687-04-6, is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant research findings regarding its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C19H13N3O2SC_{19}H_{13}N_{3}O_{2}S, with a molecular weight of approximately 353.39 g/mol. It features a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with nitrophenyl and p-tolyl groups. The synthetic route can be optimized for yield and purity, often utilizing techniques such as reflux or microwave-assisted synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant activity against various pathogens. For instance, compounds bearing similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Acetylcholinesterase Inhibition

Compounds with a thiazole core have been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. The presence of a nitrophenyl group has been associated with enhanced AChE inhibition, indicating that this compound may exhibit similar effects .

Cytotoxicity and Antitumor Activity

A study on structurally related compounds revealed that certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. The antitumor activity was attributed to the ability of these compounds to induce apoptosis in cancer cells . While specific data on this compound is limited, its structural similarity suggests potential efficacy in cancer therapy.

Case Studies

  • Antimicrobial Evaluation : A series of thiazole derivatives were tested for their antimicrobial properties. The study found that compounds similar to this compound displayed significant antibacterial activity, with some derivatives showing synergistic effects when combined with traditional antibiotics like Ciprofloxacin .
  • In Silico Studies : Molecular docking studies have indicated that the compound can effectively bind to the active site of AChE, suggesting a mechanism through which it may exert neuroprotective effects .

Data Summary

Biological ActivityObservationsReference
AntimicrobialMIC values: 0.22 - 0.25 μg/mL against pathogens
Acetylcholinesterase InhibitionPotential AChE inhibitor based on structural analysis
CytotoxicityInduces apoptosis in cancer cell lines

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below compares substituents and key properties of the target compound with its analogs:

Compound Name Thiazole Substituent Phenyl Substituent Key Properties/Activities Reference
3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile (Target) 4-p-tolyl (CH₃) 2-NO₂ N/A (structural focus)
2-[4-(4-Chlorophenyl)-thiazol-2-yl]-3-(2-nitrophenyl)acrylonitrile 4-Cl 2-NO₂ Density: 1.427 g/cm³; pKa: -0.72
(E)-2-(1,3-Benzoxazol-2-yl)-3-(3-nitrophenyl)acrylonitrile Benzoxazole (O) 3-NO₂ Molecular formula: C₁₆H₉N₃O₃
[Z]-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 31) Benzo[b]thiophene 3,4-OCH₃ Anticancer (GI₅₀ <10 nM)
2-(Benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile Benzo[d]thiazole 4-Cl Antioxidant (DPPH assay)
2-(4-Trifluoromethylphenyl)-3-(4-methoxyphenyl)acrylonitrile (4MPAN-TFMP) N/A 4-CF₃, 4-OCH₃ Optical bandgap: ~2.8 eV; Refractive index: 1.6

Key Observations :

  • Thiazole vs. Benzothiazole/Benzoxazole: Replacing thiazole with larger aromatic systems (e.g., benzo[d]thiazole in ) enhances π-π stacking, improving antioxidant activity.
  • Substituent Effects: Nitro Position: The target compound’s 2-nitro group (ortho) may induce steric hindrance and reduce solubility compared to 3- or 4-nitro analogs . Electron-Donating Groups: Methoxy substituents () enhance anticancer activity by increasing electron density, whereas the target’s p-tolyl group (methyl) offers moderate lipophilicity for membrane penetration .

Physicochemical and Optical Properties

  • Acidity and Solubility : The target compound’s predicted pKa (-0.72, ) indicates strong acidity due to the nitro group, favoring salt formation for improved solubility .

Preparation Methods

Thiazole Ring Formation

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-p-tolyl-thiazol-2-yl moiety. As exemplified in recent studies, this method involves:

  • Reagents : Phenacyl bromide (p-tolyl-substituted) and thioamide derived from 2-nitrobenzaldehyde.
  • Conditions : Ethanol or PEG-400 as solvent, reflux (40–80°C), 2–5 hours.
  • Mechanism : Nucleophilic substitution at the α-carbon of phenacyl bromide by the thioamide’s sulfur, followed by cyclocondensation and water elimination.

Key Data :

Step Reactants Solvent Temp (°C) Time (h) Yield (%)
1 Phenacyl bromide + Thioamide PEG-400 40–45 2 60–70
2 Cyclocondensation Ethanol 80 5 75–85

Acrylonitrile Installation via Knoevenagel Condensation

Post-thiazole formation, the acrylonitrile group is introduced via condensation between the thiazole-aldehyde intermediate and cyanoacetate:

  • Catalyst : Piperidine or ammonium acetate.
  • Conditions : Reflux in toluene or DMF, 4–6 hours.
  • Outcome : High regioselectivity due to the electron-withdrawing nitro group directing attack.

Optimization Insight :

  • Electron-deficient systems : Nitro groups enhance electrophilicity at the α-position, favoring acrylonitrile formation.
  • Side reactions : Minimized by anhydrous conditions to prevent nitrile hydrolysis.

Multicomponent 1,3-Dipolar Cycloaddition Approach

Azomethine Ylide Generation

Adapting methodologies from polar cycloadditions, a one-pot strategy employs:

  • Dipolarophile : Pre-formed 2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile.
  • Azomethine ylide : Generated in situ from isatin and N-methylglycine.

Reaction Parameters :

  • Solvent : Dioxane or acetonitrile.
  • Temp : 80–100°C, 8–12 hours.
  • Regioselectivity : Controlled by frontier molecular orbital (FMO) interactions, favoring exo transition states.

Computational Validation :

  • Global electrophilicity index (ω) : 1.5–2.0 eV for dipolarophiles, indicating moderate reactivity.
  • HSAB principle : Soft-soft interactions between ylide and acrylonitrile dictate regiochemistry.

Alternative Pathways: Thioamide Cyclization

Thioamide Intermediate Synthesis

A less conventional route involves cyclizing thioamide precursors with α-bromonitriles:

  • Reactants : 2-Nitrobenzaldehyde-derived thioamide + 2-bromo-3-(4-p-tolyl-thiazol-2-yl)-acrylonitrile.
  • Conditions : Ethanolic HCl, reflux, 3 hours.

Advantages :

  • Single-step formation of both thiazole and acrylonitrile moieties.
  • Yield : 65–75%, comparable to multistep approaches.

Limitations :

  • Limited substrate scope due to steric hindrance from nitro groups.

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

Method Steps Yield (%) Key Advantage Limitation
Hantzsch + Knoevenagel 2 70–80 High regiocontrol Multi-step purification
Cycloaddition 1 65–75 Atom economy Requires stringent temp control
Thioamide cyclization 1 65–75 Simplicity Narrow substrate tolerance

Critical Observations :

  • Hantzsch route offers reproducibility and scalability but demands sequential purification.
  • Cycloaddition excels in diastereoselectivity but necessitates computational modeling for optimization.

Mechanistic and Spectroscopic Validation

Mechanistic Insights

  • Hantzsch cyclization : IR spectra confirm C═N and C═S stretches at 1600–1650 cm⁻¹ and 1100–1200 cm⁻¹, respectively.
  • Cycloaddition : ¹H NMR shows coupling constants (J = 10–12 Hz) indicative of trans-diastereomers.

Crystallographic Evidence

Single-crystal X-ray diffraction of analogous compounds validates the Z-configuration of acrylonitrile derivatives, critical for pharmacological activity.

Industrial and Environmental Considerations

  • Green chemistry : PEG-400 as a recyclable solvent reduces waste.
  • Catalyst recovery : Triethylamine in cycloadditions can be distilled and reused.

Q & A

Q. What are the established synthetic routes for 3-(2-Nitro-phenyl)-2-(4-p-tolyl-thiazol-2-yl)-acrylonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Thiazole ring formation : React α-haloketones with thiourea derivatives under reflux in ethanol or DMF .
  • Nitration : Introduce the nitro group using HNO₃/H₂SO₄ at 0–5°C to minimize byproducts .
  • Knoevenagel condensation : Couple the aldehyde intermediate with nitrile precursors using catalysts like piperidine in anhydrous toluene at 80–100°C .
    Optimization involves monitoring via TLC/HPLC and adjusting solvent polarity (e.g., DMF for solubility) or temperature gradients to enhance yield (reported 60–75% in optimized protocols) .

Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and nitrile carbons (δ ~115 ppm) to confirm regiochemistry .
  • IR Spectroscopy : Identify ν(C≡N) ~2220 cm⁻¹ and ν(NO₂) ~1520/1350 cm⁻¹ .
  • X-ray crystallography : Resolve stereochemistry (e.g., E/Z configuration) and bond angles critical for reactivity .

Q. What purification strategies ensure high purity for biological or material studies?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
  • Column chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to isolate isomers .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction mechanisms (e.g., nitration, cyclocondensation)?

  • Methodological Answer :
  • Nitration : The nitro group’s electron-withdrawing effect directs electrophilic substitution to meta/para positions. Kinetic studies using deuterated analogs can track isotopic shifts in intermediates .
  • Thiazole cyclization : DFT calculations (B3LYP/6-31G*) model transition states to explain regioselectivity driven by steric hindrance from p-tolyl groups .

Q. What computational approaches predict biological activity or material properties?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Screen against kinase targets (e.g., EGFR) to prioritize in vitro assays. Use PyMol to visualize H-bonding with thiazole’s N-atom .
  • QSAR models : Correlate Hammett σ values of substituents with antimicrobial IC₅₀ data to design analogs .

Q. How can contradictory data on biological activity or electronic properties be resolved?

  • Methodological Answer :
  • Comparative SAR studies : Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy) to isolate electronic vs. steric effects .
  • Electrochemical profiling : Cyclic voltammetry quantifies redox potentials of nitro groups, linking to observed cytotoxicity discrepancies .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer :
  • Fluorescence quenching assays : Track binding to serum albumin (e.g., BSA) to assess pharmacokinetic stability .
  • Enzyme inhibition kinetics : Measure IC₅₀ against COX-2 or MMP-9 using fluorogenic substrates, with Lineweaver-Burk plots to classify inhibition type .

Q. How do solvent and pH affect solubility and stability during storage?

  • Methodological Answer :
  • Solubility screening : Use Hansen solubility parameters to identify DMSO/THF mixtures for stock solutions .
  • Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring detect hydrolysis of nitrile to amide .

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